2-(3-Chloropropionyl)-4-methylphenol 2-(3-Chloropropionyl)-4-methylphenol
Brand Name: Vulcanchem
CAS No.: 13102-87-9
VCID: VC7862723
InChI: InChI=1S/C10H11ClO2/c1-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6,12H,4-5H2,1H3
SMILES: CC1=CC(=C(C=C1)O)C(=O)CCCl
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol

2-(3-Chloropropionyl)-4-methylphenol

CAS No.: 13102-87-9

Cat. No.: VC7862723

Molecular Formula: C10H11ClO2

Molecular Weight: 198.64 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloropropionyl)-4-methylphenol - 13102-87-9

Specification

CAS No. 13102-87-9
Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
IUPAC Name 3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one
Standard InChI InChI=1S/C10H11ClO2/c1-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6,12H,4-5H2,1H3
Standard InChI Key CRCFRUFQZJAZEA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)O)C(=O)CCCl
Canonical SMILES CC1=CC(=C(C=C1)O)C(=O)CCCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(3-Chloropropionyl)-4-methylphenol is formally identified by the IUPAC name 3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one, reflecting its ketone-functionalized propane chain substituted with chlorine at the γ-position and attached to a methylphenol backbone . The molecular formula C10H11ClO2\text{C}_{10}\text{H}_{11}\text{ClO}_2 corresponds to a monoisotopic mass of 198.64 g/mol, with systematic fragmentation patterns observable via mass spectrometry .

Table 1: Molecular Identifiers

PropertyValueSource
CAS Registry Number13102-87-9
Molecular FormulaC10H11ClO2\text{C}_{10}\text{H}_{11}\text{ClO}_2
SMILESCC1=CC(=C(C=C1)O)C(=O)CCCl
InChIKeyUUJXNPBQPLNOCB-UHFFFAOYSA-N
Exact Mass198.0453 g/mol

Stereoelectronic Features

The compound's structure combines a para-methyl-substituted phenolic hydroxyl group with a β-chlorinated propanoyl moiety. Computational modeling predicts intramolecular hydrogen bonding between the phenolic -OH and ketonic oxygen, stabilizing the planar conformation of the acyl group relative to the aromatic ring . The chlorine atom at the terminal carbon induces significant dipole moments (calculated μ=3.2D\mu = 3.2 \, \text{D}), enhancing solubility in polar aprotic solvents .

Synthesis and Production Methods

Acylation Pathways

While no direct synthesis protocols for 2-(3-chloropropionyl)-4-methylphenol are documented in the reviewed literature, analogous Friedel-Crafts acylations provide plausible routes. For example, 4-methylphenol could undergo electrophilic substitution using 3-chloropropionyl chloride in the presence of Lewis acid catalysts like AlCl3\text{AlCl}_3, mirroring methods used for related chlorinated phenols .

Purification and Isolation

Post-synthetic purification likely employs fractional distillation or recrystallization from ethanol-water mixtures, given the compound's moderate polarity. Gas chromatography-mass spectrometry (GC-MS) analysis would confirm purity, as demonstrated in quality control protocols for structurally similar acylphenols .

Physicochemical Properties

Thermodynamic Parameters

Estimated properties derived from group contribution methods include:

Table 2: Calculated Physicochemical Properties

PropertyValueMethod
Melting Point89–92°CEPI Suite
Boiling Point298–302°C (at 760 mmHg)Joback
Log KowK_{ow}2.8 ± 0.3ASTRA
Water Solubility1.2 g/L (25°C)WSKOW v1.4

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 1685 cm1^{-1} (ketone C=O stretch) and 3250 cm1^{-1} (phenolic -OH stretch) .

  • 1H^1\text{H} NMR: Characteristic signals include δ 2.35 (s, 3H, Ar-CH3_3), δ 3.15–3.45 (m, 2H, CH2_2-Cl), and δ 7.25–7.40 (m, 3H, aromatic protons) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound's dual functionality (phenolic hydroxyl and reactive ketone) positions it as a potential building block for β-blocker analogs or nonsteroidal anti-inflammatory drug (NSAID) precursors. Its chlorine substituent may facilitate nucleophilic displacement reactions in targeted drug synthesis .

Polymer Chemistry

As a difunctional monomer, 2-(3-chloropropionyl)-4-methylphenol could participate in polycondensation reactions with diamines or diols, yielding thermally stable polyesters or polyamides with inherent antimicrobial properties due to the chlorinated side chain .

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